

Apricitabine: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant potential in the treatment of HIV infections, particularly against strains resistant to other cytidine analogue drugs. This technical guide provides a comprehensive overview of the chemical structure and synthesis of Apricitabine. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document outlines the key structural features of Apricitabine, details a prominent synthetic route with experimental protocols, and presents its mechanism of action through a signaling pathway diagram. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Structure

Apricitabine, systematically named 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one, is a synthetic analogue of the naturally occurring nucleoside, deoxycytidine. [1][2] Its structure is characterized by a five-membered 1,3-oxathiolane ring attached to a cytosine base. The stereochemistry of the chiral centers at the 2' and 4' positions of the oxathiolane ring is crucial for its biological activity, with the (2R, 4R) cis-isomer being the active enantiomer.[1]

Key structural features include:



- 1,3-Oxathiolane Ring: This modified sugar moiety, where the 3' carbon of a typical ribose ring
 is replaced by a sulfur atom and the 2' carbon is adjacent to an oxygen atom, is a hallmark of
 this class of NRTIs.
- Cytosine Base: The pyrimidine base provides the specific hydrogen bonding capabilities necessary for interaction with the viral reverse transcriptase.
- Hydroxymethyl Group: The primary alcohol at the 2'-position is essential for the intracellular phosphorylation to the active triphosphate form.

Identifier	Value
IUPAC Name	4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one[1][2]
Molecular Formula	C8H11N3O3S[1]
Molecular Weight	229.26 g/mol [1]
CAS Number	160707-69-7[2]
SMILES	C1INVALID-LINK CO">C@@HN2C=CC(=NC2=O)N[1]
InChI Key	RYMCFYKJDVMSIR-RNFRBKRXSA-N[1]

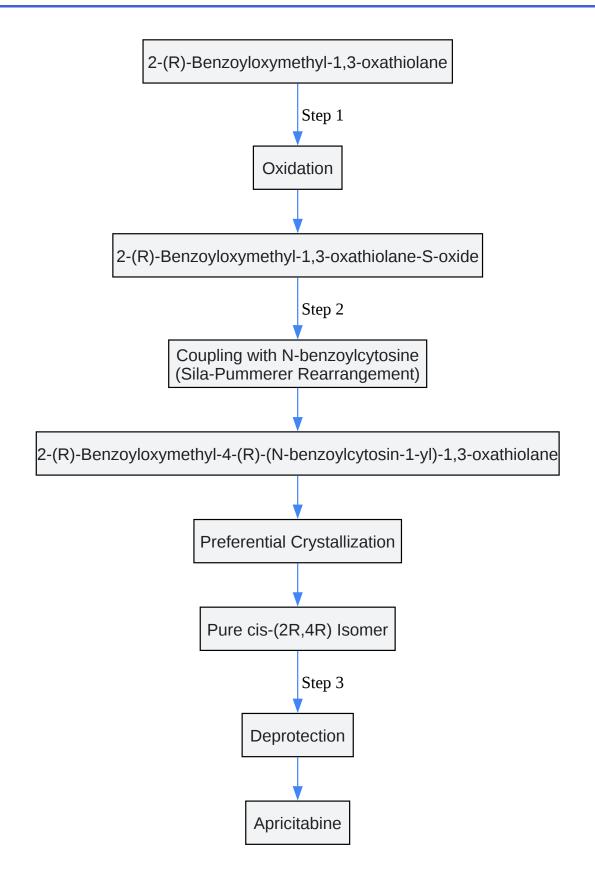
Synthesis of Apricitabine

The synthesis of **Apricitabine** with the correct stereochemistry has been a subject of significant research. An efficient, three-step process starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane has been reported, which offers high diastereomeric excess of the desired cis-(2R,4R) isomer.[1] This method avoids the need for chromatographic separation of diastereomers by employing a preferential crystallization step.

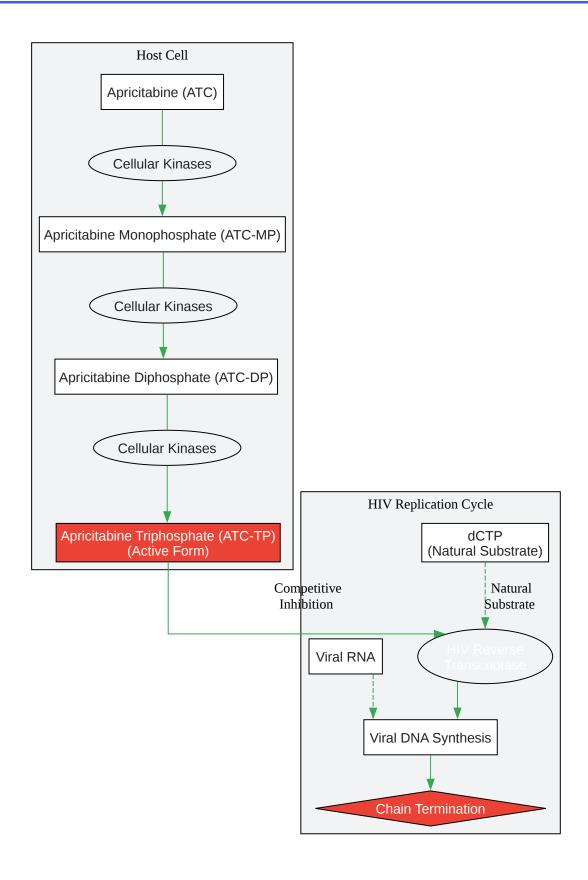
Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process: oxidation of the starting material, coupling with the nucleobase, and a final deprotection step to yield **Apricitabine**.









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References

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